molecular formula C14H12N2O3 B11858099 Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate CAS No. 93638-99-4

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B11858099
CAS No.: 93638-99-4
M. Wt: 256.26 g/mol
InChI Key: BTDRBRGHXJYXRN-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are heterocyclic aromatic compounds that have been extensively studied due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts. These methods not only enhance the yield but also reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microbes and cancer cells. The compound’s hydroxyl and cyano groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylquinoline-6-carboxylate
  • 8-Hydroxyquinoline
  • Quinoline-8-thiol

Uniqueness

Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its ability to participate in nucleophilic and electrophilic reactions, while the hydroxyl group contributes to its antimicrobial and anticancer properties .

Properties

CAS No.

93638-99-4

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-3-19-14(18)11-6-9(7-15)12-10(13(11)17)5-4-8(2)16-12/h4-6,17H,3H2,1-2H3

InChI Key

BTDRBRGHXJYXRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=C1)C#N)N=C(C=C2)C)O

Origin of Product

United States

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